Benzoylecgonine-d8

Description

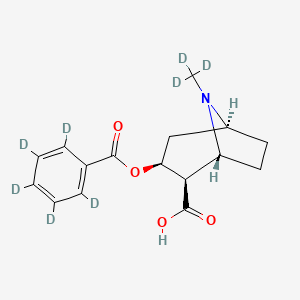

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,3S,5S)-3-(2,3,4,5,6-pentadeuteriobenzoyl)oxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-17-11-7-8-12(17)14(15(18)19)13(9-11)21-16(20)10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3,(H,18,19)/t11-,12+,13-,14+/m0/s1/i1D3,2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGYEFKIHJTNQZ-NZWMRTFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)O[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)O)N3C([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205446-21-5 | |

| Record name | 205446-21-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzoylecgonine-d8 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylecgonine-d8 is the deuterated form of benzoylecgonine, the primary and major urinary metabolite of cocaine. Due to its chemical and physical similarity to the natural metabolite, but with a distinct mass, this compound serves as an invaluable tool in forensic and clinical toxicology. It is predominantly used as a stable-labeled internal standard for the accurate quantification of benzoylecgonine in biological samples through isotope dilution methods, typically employing Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The presence of benzoylecgonine in urine is a definitive indicator of cocaine use.[2]

Chemical Structure and Properties

This compound is structurally identical to benzoylecgonine, with the exception of eight hydrogen atoms being replaced by deuterium. This isotopic labeling results in a higher molecular weight, which allows for its differentiation from the endogenous analyte in mass spectrometry.[1]

Table 1: Physicochemical Properties of Benzoylecgonine and this compound

| Property | Value | Source |

| This compound | ||

| Chemical Name | 3-(Benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid-d8 | N/A |

| Molecular Formula | C₁₆H₁₁D₈NO₄ | [1] |

| Molecular Weight | 297.38 g/mol | [1][2] |

| CAS Number | 205446-21-5 | [2] |

| Benzoylecgonine | ||

| Melting Point | 198-200°C | [3] |

| pKa (Strongest Acidic) | 3.15 | [4] |

| pKa (Strongest Basic) | 9.54 | [4] |

| Solubility | Soluble in ethanol, 1M NaHCO₃ (>26.4 mg/ml); Insoluble in water | [3] |

Metabolic Pathway of Cocaine to Benzoylecgonine

Cocaine is primarily metabolized in the liver to benzoylecgonine and ecgonine methyl ester. The formation of benzoylecgonine occurs through the hydrolysis of the methyl ester group of cocaine, a reaction catalyzed by carboxylesterases.[4][5] This metabolite is then excreted in the urine.

Experimental Protocols

Synthesis of Benzoylecgonine

-

Reaction Setup: Cocaine alkaloid is added to a reaction vessel with propylene glycol and a small amount of water.

-

Heating and Stirring: The mixture is stirred and maintained at a temperature between 50°C and 100°C.

-

Monitoring: The reaction is monitored until the concentration of unreacted cocaine is less than 0.1% w/w.

-

Water Removal: Water is subsequently or simultaneously removed from the reaction mixture.

A method for the preparation of deuterium-labeled cocaine and benzoylecgonine has been reported, involving the reductive dehalogenation of substituted derivatives using a NaBD₄-PdCl₂ system.[6]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This compound is commonly used as an internal standard for the quantification of benzoylecgonine in urine samples by GC-MS. A typical workflow involves solid-phase extraction, derivatization, and subsequent GC-MS analysis.

Solid-Phase Extraction (SPE) Protocol:

-

Conditioning: The SPE column (e.g., C18) is conditioned with methanol, followed by deionized water, and then a phosphate buffer (pH 6).

-

Sample Loading: The urine sample, spiked with this compound and buffered, is loaded onto the column.

-

Washing: The column is washed with deionized water, followed by a weak acid (e.g., 100 mM HCl), and then methanol to remove interferences.

-

Elution: The analytes are eluted with a mixture of methylene chloride, isopropanol, and ammonium hydroxide (e.g., 78:20:2).[7]

Derivatization:

To increase volatility for GC analysis, the extracted benzoylecgonine is often derivatized. A common agent is pentafluoropropionic anhydride (PFPA) with pentafluoropropanol (PFPOH).[7]

GC-MS Conditions:

-

Column: A non-polar capillary column, such as one with a 5% phenyl/95% methyl silicone stationary phase, is typically used.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

Injection: A splitless injection mode is often employed.

-

Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.[7]

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a sensitive and specific method for the analysis of benzoylecgonine, with this compound used as the internal standard. This method often does not require derivatization.

Sample Preparation for LC-MS/MS:

-

Pretreatment: A urine sample is spiked with the internal standard (this compound).

-

Extraction: Solid-phase extraction is performed using a suitable sorbent (e.g., a polymeric cation exchange resin).

-

Elution and Reconstitution: The analyte is eluted and the eluent is evaporated to dryness, followed by reconstitution in the initial mobile phase.[8]

LC-MS/MS Conditions:

-

Column: A reverse-phase column, such as a C18, is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and organic solvents like acetonitrile and methanol is common.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is frequently used.

-

Detection: Multiple reaction monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both benzoylecgonine and this compound.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H and ¹³C NMR spectra of benzoylecgonine have been fully assigned using 2D NMR techniques. The chemical shift of the methyl group in the ¹H NMR spectrum, a singlet at 2.54 ppm, is noted as potentially useful for the detection of benzoylecgonine in complex mixtures like urine samples.[9][10]

Mass Spectrometry:

The electron ionization (EI) mass spectrum of benzoylecgonine is well-characterized. In the analysis using this compound as an internal standard, specific ions are monitored. For the PFPA derivative, characteristic ions for benzoylecgonine are m/z 300, 421, and 316, while for the d3-analog (as an example), m/z 303 and 424 are monitored.[7] The mass spectrum of this compound will show a mass shift corresponding to the eight deuterium atoms.

Conclusion

This compound is an essential analytical tool for the accurate and reliable quantification of benzoylecgonine, the primary metabolite of cocaine. Its use as an internal standard in mass spectrometric methods like GC-MS and LC-MS/MS is a standard practice in forensic and clinical toxicology. This guide provides a comprehensive overview of its chemical properties, metabolic context, and detailed analytical methodologies for its application in a research and drug development setting.

References

- 1. This compound | 205446-21-5 | Benchchem [benchchem.com]

- 2. This compound | Certified Solutions Standards | Certified Reference Materials [cerilliant.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Benzoylecgonine - Wikipedia [en.wikipedia.org]

- 6. Preparation of deuterium-labeled cocaine and benzoylecgonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gcms.cz [gcms.cz]

- 8. agilent.com [agilent.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Deuterated Benzoylecgonine Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical synthesis of deuterated benzoylecgonine, a critical internal standard for the accurate quantification of benzoylecgonine in biological matrices. Benzoylecgonine is the primary metabolite of cocaine and serves as a key biomarker in toxicological and forensic analyses. The use of a stable isotope-labeled internal standard, such as deuterated benzoylecgonine, is essential for correcting for analyte loss during sample preparation and for variations in instrument response, thereby ensuring the reliability of analytical results.

This document outlines a common and effective two-step synthetic pathway: the initial preparation of a deuterated cocaine analog followed by its hydrolysis to yield the target compound, deuterated benzoylecgonine. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are provided to assist researchers in the practical application of this synthesis.

Core Synthesis Strategy

The synthesis of deuterated benzoylecgonine is most commonly achieved through a two-stage process. This approach allows for the introduction of deuterium atoms at specific and stable positions within the molecule.

Stage 1: Synthesis of Deuterated Cocaine The initial stage focuses on the synthesis of a deuterated analog of cocaine. A well-established method for this is the reductive dehalogenation of a halogenated cocaine precursor. This method offers site-specific introduction of deuterium with high isotopic purity.

Stage 2: Hydrolysis to Deuterated Benzoylecgonine In the second stage, the synthesized deuterated cocaine is hydrolyzed to remove the methyl ester group, yielding deuterated benzoylecgonine. This hydrolysis can be achieved under basic conditions.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of deuterated cocaine and its subsequent hydrolysis.

Protocol 1: Synthesis of p-Iodococaine (Precursor)

A precursor for the deuteration step is the halogenated cocaine derivative, p-iodococaine.

Methodology: The synthesis of p-iodococaine is a prerequisite for the subsequent deuteration step. While specific literature on the direct synthesis of p-iodococaine for this purpose is not readily available in the public domain, a general approach involves the benzoylation of ecgonine methyl ester with a p-iodobenzoyl chloride.

Protocol 2: Reductive Dehalogenation for the Synthesis of Benzoyl-d5-ecgonine (Deuterated Cocaine Analog)

This protocol details the site-specific deuteration of p-iodococaine to yield a deuterated cocaine analog.

Methodology: This method involves the reductive dehalogenation of an appropriately substituted derivative using a deuteride source. A common method involves sodium borodeuteride (NaBD4) in the presence of a palladium catalyst.

-

Reaction Setup: In a suitable reaction vessel, dissolve p-iodococaine in an appropriate solvent such as methanol.

-

Catalyst Addition: Add a catalytic amount of palladium chloride (PdCl2).

-

Deuteride Addition: Slowly add a solution of sodium borodeuteride (NaBD4) to the reaction mixture. The reaction is typically carried out under an inert atmosphere.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product is purified using column chromatography to yield the deuterated cocaine analog.

Protocol 3: Hydrolysis of Deuterated Cocaine to Deuterated Benzoylecgonine

This final step converts the deuterated cocaine analog into the desired internal standard.

Methodology: The hydrolysis of the methyl ester of the deuterated cocaine analog is typically carried out under basic conditions.

-

Reaction Setup: Dissolve the purified deuterated cocaine analog in a suitable solvent mixture, such as methanol and water.

-

Base Addition: Add a base, such as sodium hydroxide (NaOH), to the solution.

-

Heating: The reaction mixture is heated to reflux for a specified period to ensure complete hydrolysis.

-

Neutralization and Extraction: After cooling, the reaction mixture is neutralized with an acid. The product is then extracted with an appropriate organic solvent.

-

Purification and Characterization: The extracted product is purified, typically by recrystallization, to yield the final deuterated benzoylecgonine internal standard. The final product should be characterized by techniques such as mass spectrometry and NMR to confirm its identity, purity, and isotopic enrichment. A simple method for the synthesis of benzoylecgonine involves boiling cocaine freebase in water[1].

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of deuterated benzoylecgonine. The values are indicative and may vary based on experimental conditions and scale.

| Step | Reactant | Product | Reagents | Typical Yield (%) | Isotopic Purity (%) |

| 1 | p-Iodococaine | Benzoyl-d5-ecgonine | NaBD4, PdCl2 | 70-85 | >98 |

| 2 | Benzoyl-d5-ecgonine | Benzoylecgonine-d5 | NaOH, H2O/MeOH | 80-95 | >98 |

Visualizing the Synthesis

The following diagrams illustrate the key workflow in the synthesis of deuterated benzoylecgonine.

Caption: Synthetic workflow for deuterated benzoylecgonine.

This technical guide provides a foundational understanding and practical approach for the synthesis of deuterated benzoylecgonine. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols to their specific laboratory settings and safety procedures. The successful synthesis of this internal standard will significantly contribute to the accuracy and reliability of analytical methods for cocaine metabolite detection.

References

Benzoylecgonine-d8: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Properties and Analytical Applications of Benzoylecgonine-d8

This technical guide provides a comprehensive overview of this compound, a critical analytical tool for researchers, scientists, and drug development professionals. It details the core physicochemical properties, and its application as an internal standard in the quantitative analysis of benzoylecgonine, the primary metabolite of cocaine.

Core Data Presentation

The fundamental properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 205446-21-5 | [1][2][3][4][5] |

| Molecular Weight | 297.38 g/mol | [1][2][3][5] |

| Chemical Formula | C₁₆H₁₁D₈NO₄ | [1][3][5] |

| Full Chemical Name | 3-Pentadeuterobenzoyloxy-8-trideuteromethyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid | [1] |

| Primary Application | Stable-labeled internal standard for benzoylecgonine quantification | [1][3] |

| Common Analytical Techniques | Gas Chromatography-Mass Spectrometry (GC/MS), Liquid Chromatography-Mass Spectrometry (LC/MS), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) | [3] |

| Biological Matrices | Urine, Saliva, Blood, Hair | [3] |

Introduction to this compound

This compound is a deuterated analog of benzoylecgonine, the major metabolite of cocaine. In the field of analytical toxicology and forensic science, the presence of benzoylecgonine in biological samples is a key indicator of cocaine use. Due to its chemical and physical similarity to the non-deuterated benzoylecgonine, this compound serves as an ideal internal standard for quantitative analysis. Its higher mass allows for clear differentiation from the target analyte in mass spectrometry, ensuring accurate and precise measurements.

Experimental Protocols

The use of this compound is integral to the development and validation of analytical methods for cocaine metabolite testing. A typical experimental workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: Solid-Phase Extraction (SPE)

A common method for extracting and concentrating benzoylecgonine from biological matrices like urine is solid-phase extraction.

Objective: To isolate and purify benzoylecgonine and the internal standard from interfering substances in the urine matrix.

Materials:

-

Urine sample

-

This compound internal standard solution (e.g., 1 µg/mL in methanol)

-

Phosphate buffer (pH 6.0)

-

SPE cartridges (e.g., mixed-mode cation exchange)

-

Methanol

-

Dichloromethane

-

Isopropanol

-

Ammonium hydroxide

-

Ethyl acetate

-

Nitrogen evaporator

Procedure:

-

Sample Fortification: To a 1 mL urine sample, add a known amount of the this compound internal standard solution.

-

Hydrolysis (Optional): For some conjugated metabolites, an enzymatic or chemical hydrolysis step may be necessary.

-

pH Adjustment: Add phosphate buffer to the urine sample to adjust the pH to approximately 6.0.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing methanol and then the phosphate buffer through it.

-

Sample Loading: Load the prepared urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with deionized water, followed by a weak organic solvent to remove interfering substances.

-

Elution: Elute the benzoylecgonine and this compound from the cartridge using a mixture of dichloromethane, isopropanol, and ammonium hydroxide.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a small volume of a suitable solvent (e.g., mobile phase) for injection into the analytical instrument.

Analytical Method: LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry is a highly sensitive and selective method for the quantification of benzoylecgonine.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A linear gradient from 10% to 90% Mobile Phase B over several minutes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Monitoring Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Benzoylecgonine: Precursor ion (m/z) → Product ion (m/z)

-

This compound: Precursor ion (m/z) → Product ion (m/z)

-

Specific m/z values would be determined during method development.

-

Quantification: The concentration of benzoylecgonine in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) and comparing this ratio to a calibration curve prepared with known concentrations of benzoylecgonine and a constant concentration of the internal standard.

Mandatory Visualizations

The following diagrams illustrate the metabolic pathway of cocaine and the general analytical workflow for the quantification of its metabolite, benzoylecgonine, using this compound as an internal standard.

References

- 1. Preparation of deuterium-labeled cocaine and benzoylecgonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzoylecgonine - Wikipedia [en.wikipedia.org]

- 3. This compound | Certified Solutions Standards | Certified Reference Materials [cerilliant.com]

- 4. Cocaethylene-D8 (Benzoylecgonine ethyl ester-D8) | Certified Solutions Standards | Certified Reference Materials [cerilliant.com]

- 5. open.bu.edu [open.bu.edu]

In-Depth Technical Guide to the Isotopic Purity of Benzoylecgonine-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Benzoylecgonine-d8, a critical internal standard for the quantitative analysis of benzoylecgonine, the primary metabolite of cocaine. Understanding the isotopic composition of this deuterated standard is paramount for ensuring the accuracy and reliability of analytical data in clinical, forensic, and research settings.

Understanding Isotopic Purity

Isotopic purity, or isotopic enrichment, refers to the percentage of a specific isotope at a particular atomic position within a molecule. For deuterated standards like this compound, it is crucial to quantify the extent to which hydrogen atoms have been replaced by deuterium. High isotopic purity minimizes signal interference from undeuterated or partially deuterated species, thereby enhancing the precision of mass spectrometry-based quantification methods.

This compound is systematically named 3-(pentadeuterobenzoyloxy)-8-(trideuteromethyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid. This nomenclature indicates that five deuterium atoms are located on the benzoyl group and three are on the N-methyl group.

Quantitative Analysis of Isotopic Purity

The isotopic purity of this compound is typically determined by mass spectrometry, which separates ions based on their mass-to-charge ratio. The data presented below is representative of commercially available high-purity this compound reference standards.

Table 1: Isotopic Purity Specifications for this compound

| Parameter | Specification | Method of Analysis |

| Isotopic Enrichment | ≥ 98% | Mass Spectrometry |

| D0/D8 Ratio | < 1% | Mass Spectrometry |

| Chemical Purity | ≥ 98% | HPLC |

Table 2: Representative Isotopic Distribution of this compound

| Isotopologue | Degree of Deuteration | Relative Abundance (%) |

| D8 | 8 | > 98 |

| D7 | 7 | < 2 |

| D6 | 6 | < 0.5 |

| D5 | 5 | < 0.1 |

| D4 | 4 | < 0.1 |

| D3 | 3 | < 0.1 |

| D2 | 2 | < 0.1 |

| D1 | 1 | < 0.1 |

| D0 (Undeuterated) | 0 | < 0.1 |

Note: These values are representative and may vary slightly between different batches and suppliers. Always refer to the Certificate of Analysis for specific lot data.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for this compound involves two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry Method

Objective: To determine the isotopic distribution and enrichment of this compound.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography system (LC-MS).

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to elute Benzoylecgonine, for example, starting at 10% B, increasing to 90% B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan from m/z 200-400.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Collision Energy: Low energy (e.g., 5-10 eV) to minimize fragmentation.

-

-

Data Analysis:

-

Extract the mass spectrum for the chromatographic peak corresponding to this compound.

-

Identify the monoisotopic peak for the fully deuterated species ([M+H]+ at m/z 298.2) and the corresponding peaks for the lesser deuterated species (D7 at m/z 297.2, D6 at m/z 296.2, etc.) and the undeuterated species (D0 at m/z 290.1).

-

Calculate the relative abundance of each isotopologue by integrating the peak areas.

-

The isotopic enrichment is calculated as the percentage of the D8 species relative to the sum of all isotopologues.

-

NMR Spectroscopy Method

Objective: To confirm the positions of deuterium labeling and assess isotopic purity.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a proton and a deuterium probe.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

-

¹H NMR Spectroscopy:

-

Acquire a standard proton NMR spectrum.

-

The absence or significant reduction of signals corresponding to the protons on the benzoyl ring and the N-methyl group confirms successful deuteration at these positions.

-

Integration of any residual proton signals at these positions can be used to estimate the percentage of undeuterated species.

-

-

²H NMR Spectroscopy:

-

Acquire a deuterium NMR spectrum.

-

Observe signals corresponding to the deuterium atoms on the benzoyl ring and the N-methyl group.

-

The chemical shifts of these signals confirm the locations of the deuterium labels.

-

Visualizations

The following diagrams illustrate the key aspects of this compound and its analysis.

Caption: Chemical structure and deuterium labeling of this compound.

Caption: Experimental workflow for LC-MS based isotopic purity analysis.

Caption: The importance of high isotopic purity for reliable analytical results.

Commercial Suppliers of Benzoylecgonine-d8 Certified Reference Material: A Technical Guide

For researchers, scientists, and drug development professionals engaged in forensic analysis, clinical toxicology, and urine drug testing, the selection of a high-quality certified reference material (CRM) is paramount for ensuring the accuracy and reliability of analytical results. This technical guide provides an in-depth overview of commercially available Benzoylecgonine-d8 CRMs, which serve as essential internal standards for the quantitative analysis of benzoylecgonine, the primary metabolite of cocaine, by mass spectrometry-based methods.

Overview of Commercial Suppliers

Several reputable suppliers offer this compound as a CRM, adhering to stringent quality control standards such as ISO 17034 and ISO/IEC 17025. These standards ensure the material's certified concentration, stability, and traceability. The primary suppliers identified are Cerilliant (a brand of MilliporeSigma), Lipomed (a subsidiary of LGC Standards), and Cayman Chemical. These CRMs are typically supplied as solutions in methanol or acetonitrile, or as a powder.

Data Presentation: Comparison of this compound CRMs

The following table summarizes the quantitative data for this compound CRMs available from leading commercial suppliers. Researchers should note that specific details such as isotopic purity and certified concentration uncertainty are provided in the Certificate of Analysis (CoA) that accompanies each product.

| Supplier | Product Name | Catalog Number | Concentration | Solvent | Format |

| Cerilliant | This compound | B-013 | 100 µg/mL | Methanol | 1 mL Ampule |

| This compound | B-014 | 1.0 mg/mL | Methanol | 1 mL Ampule | |

| Lipomed | This compound | COC-1800-FB-0.1 | 0.1 mg/mL | Methanol | Calibrated Solution |

| This compound | COC-1800-FB-1.0 | 1.0 mg/mL | Methanol | Calibrated Solution | |

| This compound | COC-1800-FB | - | Powder | 10 mg, 50 mg, 100 mg | |

| LGC Standards | This compound | LGCAMP1345.82-01 | 1.0 mg/mL | Methanol | Single Solution |

| Cayman Chemical | Benzoylecgonine-d3 (CRM)* | 20860 | 100 µg/mL | Methanol | Solution |

*Note: Cayman Chemical prominently offers the d3 variant as a CRM. While d8 is also available, the d3 CRM information is more readily accessible on their website. Researchers should verify the availability of the d8 CRM directly.

Experimental Protocols: A Practical Application

Certified reference materials of this compound are primarily used as internal standards in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). The following is a detailed methodology for the LC-MS/MS analysis of benzoylecgonine in urine, adapted from an Agilent application note, which demonstrates the practical use of a deuterated internal standard.

Objective: To quantify the concentration of benzoylecgonine in urine samples using LC-MS/MS with this compound as an internal standard.

Materials:

-

Internal Standard (IS): this compound CRM solution.

-

Sample Pre-treatment: 2% Formic acid in water.

-

Solid Phase Extraction (SPE): Agilent Bond Elut Plexa PCX cartridges (30 mg, 3 mL).

-

SPE Conditioning: Methanol followed by deionized water.

-

SPE Wash: 0.1% Formic acid in water, followed by methanol.

-

SPE Elution: 5% Ammonium hydroxide in methanol.

-

LC Mobile Phase A: 0.1% Formic acid in water.

-

LC Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

LC Column: Agilent Poroshell 120 EC-C18, 2.7 µm, 3.0 x 50 mm.

Methodology:

-

Sample Preparation:

-

Pipette 1 mL of urine into a glass tube.

-

Spike the sample with the this compound internal standard to a final concentration of 200 ng/mL.

-

Add 1 mL of 2% formic acid and vortex.

-

Centrifuge if the sample is cloudy.

-

-

Solid Phase Extraction (SPE):

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition.

-

-

LC-MS/MS Analysis:

-

LC System: Agilent 1260 Infinity LC.

-

MS System: Agilent 6460 Triple Quadrupole LC/MS.

-

Injection Volume: 5 µL.

-

LC Gradient: A suitable gradient is run to separate benzoylecgonine from other matrix components. A typical gradient might start at 5% B, ramp to 95% B, hold, and then return to initial conditions for equilibration.

-

MS/MS Detection: Monitor the specific precursor-to-product ion transitions for both benzoylecgonine and this compound in Multiple Reaction Monitoring (MRM) mode.

-

-

Quantification:

-

Construct a calibration curve by analyzing a series of calibration standards with known concentrations of benzoylecgonine and a constant concentration of the this compound internal standard.

-

Calculate the ratio of the peak area of benzoylecgonine to the peak area of this compound for each calibrator and sample.

-

Determine the concentration of benzoylecgonine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Mandatory Visualization

The selection of a suitable commercial supplier for this compound CRM involves a logical workflow to ensure the chosen material meets the specific needs of the laboratory and its analytical methods.

An In-depth Technical Guide to the Stability and Storage of Benzoylecgonine-d8

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and optimal storage conditions for benzoylecgonine-d8, a critical internal standard in forensic and clinical toxicology. Understanding the stability of this compound is paramount for ensuring accurate quantification of benzoylecgonine, the primary metabolite of cocaine. This document summarizes key stability data, outlines experimental methodologies for stability testing, and visualizes important pathways and workflows.

Introduction to this compound

This compound is the deuterated analog of benzoylecgonine, used as an internal standard in mass spectrometry-based analytical methods. Its chemical structure is nearly identical to the analyte of interest, with the key difference being the replacement of eight hydrogen atoms with deuterium. This isotopic labeling allows for differentiation by the mass spectrometer while ensuring that its chemical and physical properties, including stability, closely mimic those of the non-labeled compound. Therefore, stability data for benzoylecgonine can be largely extrapolated to its d8 variant.

Recommended Storage Conditions

For neat this compound or solutions in organic solvents, such as the commercially available certified reference materials in methanol, the recommended storage condition is freezing at -20°C . When stored under these conditions in a tightly sealed container, the compound is stable for extended periods.

For biological matrices containing benzoylecgonine (and by extension, this compound), storage conditions are more critical to prevent degradation. The primary degradation pathway is hydrolysis of the benzoate ester, which is influenced by temperature and pH.

Key Recommendations for Biological Samples:

-

Temperature: Frozen storage at -20°C is optimal for long-term stability.[1] Refrigeration at 4°C can lead to significant degradation over time.

-

pH: Acidic conditions enhance stability. A pH of 4 to 5 is recommended for urine samples to minimize hydrolysis.[1]

-

Preservatives: In blood samples, the addition of preservatives such as sodium fluoride (NaF) can improve stability, especially at refrigerated temperatures.

-

Light: Storage in the dark is recommended to prevent potential photodegradation.

Quantitative Stability Data

The following tables summarize the stability of benzoylecgonine in various matrices and conditions. This data is critical for understanding the shelf-life of samples and for the design of robust analytical methods.

Table 1: Stability of Benzoylecgonine in Blood

| Storage Temperature | Preservative | Duration | Analyte Recovery | Reference |

| -20°C | NaF | 1 year | >80% | [1] |

| 4°C | NaF | 365 days | 68.5% | [1] |

| 4°C | None | 30 days | Compound disappeared | [1] |

| 4°C | None | 365 days | 3.7% | [1] |

Table 2: Stability of Benzoylecgonine in Urine

| Storage Temperature | pH | Duration | Analyte Recovery | Reference |

| -20°C | Not specified | 1 year | Stable (>80%) | [1] |

| 4°C | 8 | 1 year | 23% | [1] |

| 4°C | 4 | Not specified | Stable | [1] |

Degradation Pathway

The primary degradation pathway for benzoylecgonine is the hydrolysis of the ester linkage, yielding ecgonine and benzoic acid. This reaction is catalyzed by acid or base and can also be facilitated by enzymes in biological samples.

Figure 1. Hydrolytic degradation of benzoylecgonine.

Experimental Protocols for Stability Testing

A generalized workflow for assessing the stability of this compound in a specific matrix is presented below. This can be adapted for various storage conditions and time points.

General Experimental Workflow

Figure 2. Workflow for a stability study.

Detailed Methodologies

Objective: To determine the stability of this compound in a given matrix under specified storage conditions over a defined period.

Materials:

-

This compound certified reference material

-

Blank matrix (e.g., drug-free human urine, whole blood)

-

Appropriate preservatives (e.g., sodium fluoride for blood)

-

pH adjustment solutions (e.g., phosphate buffers)

-

Storage containers (e.g., amber glass vials)

-

Analytical instrumentation (e.g., LC-MS/MS system)

Procedure:

-

Preparation of Stock and Working Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). From this, prepare a working solution at a concentration appropriate for spiking into the matrix.

-

Sample Preparation:

-

Pool the blank biological matrix to ensure homogeneity.

-

If applicable, add preservatives and/or adjust the pH of the matrix.

-

Spike the matrix with the this compound working solution to achieve a known concentration.

-

Vortex the spiked matrix to ensure uniform distribution.

-

Aliquot the spiked matrix into the storage containers.

-

-

Storage:

-

Store the aliquots under the various conditions being tested (e.g., -20°C, 4°C, room temperature; with and without light exposure).

-

Designate a set of samples for analysis at each time point (e.g., Day 0, Day 7, Day 30, Day 90, etc.).

-

-

Sample Analysis:

-

At each time point, retrieve the designated samples from storage.

-

Allow samples to thaw (if frozen) and equilibrate to room temperature.

-

Perform sample extraction to isolate the analyte from the matrix. A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol is typically used.

-

Analyze the extracts using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Quantify the concentration of this compound in each sample.

-

Calculate the percent recovery at each time point relative to the concentration at Day 0.

-

Plot the percent recovery versus time for each storage condition to visualize the degradation profile.

-

Conclusion

This compound, as a certified reference material in an organic solvent, is stable when stored at -20°C. When used as an internal standard in biological matrices, its stability is highly dependent on the storage conditions of the sample. To ensure the integrity of analytical results, it is crucial to store biological samples containing this compound at -20°C and, for urine, at an acidic pH. For blood samples, the use of a preservative like sodium fluoride is recommended. The data and protocols provided in this guide serve as a valuable resource for researchers and professionals working with this important analytical standard.

References

The Hydrolytic Conversion of Cocaine to Benzoylecgonine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic conversion of cocaine to its primary metabolite, benzoylecgonine. The document details the enzymatic pathways, presents quantitative kinetic data, and offers detailed experimental protocols for the analysis of these compounds in biological matrices.

Introduction

Cocaine, a potent central nervous system stimulant, undergoes rapid metabolism in the human body. One of the principal metabolic pathways is the hydrolysis of the methyl ester group of cocaine to form benzoylecgonine. This biotransformation is a critical aspect of cocaine's pharmacology and toxicology, and understanding its mechanics is essential for researchers in drug metabolism, pharmacology, and forensic toxicology. Benzoylecgonine is the main metabolite used for detecting cocaine use in drug screening programs due to its longer half-life in the body compared to the parent drug.[1][2]

Enzymatic Metabolism of Cocaine to Benzoylecgonine

The hydrolysis of cocaine to benzoylecgonine is primarily catalyzed by human carboxylesterase-1 (hCE1), predominantly found in the liver.[3] Butyrylcholinesterase (BChE), present in plasma, is mainly responsible for the hydrolysis of cocaine to ecgonine methyl ester.[3] A smaller fraction of cocaine is also metabolized through N-demethylation by cytochrome P450 enzymes to form norcocaine.[3]

The primary enzymatic reaction for the formation of benzoylecgonine is as follows:

Cocaine + H₂O --(human carboxylesterase-1)--> Benzoylecgonine + Methanol

This hydrolytic process is a key determinant of cocaine's pharmacokinetic profile and the duration of its effects.

Signaling Pathway of Cocaine Metabolism

The following diagram illustrates the major metabolic pathways of cocaine, including the formation of benzoylecgonine.

Quantitative Data on Enzyme Kinetics

The efficiency of the enzymatic conversion of cocaine to benzoylecgonine can be described by Michaelis-Menten kinetics. The following table summarizes the kinetic parameters for the key enzymes involved in cocaine metabolism.

| Enzyme | Substrate | Km (µM) | Vmax or kcat | Reference |

| Human Carboxylesterase-1 (hCE1) | Cocaine | 116 | Not Specified | [3] |

| Human Carboxylesterase-2 (hiCE) | Cocaine | 202 | 589 pmol·min−1 | [1] |

| Butyrylcholinesterase (BChE) | Cocaine | 4.5 | 4.1 min−1 (kcat) | [3][4] |

| Butyrylcholinesterase (BChE) | Benzoylecgonine | 83 | 3.6 min−1 (kcat) | [3] |

Experimental Protocols for Analysis

The accurate quantification of cocaine and benzoylecgonine in biological matrices is crucial for clinical and forensic toxicology. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.

Experimental Workflow

The following diagram outlines a typical workflow for the analysis of cocaine and benzoylecgonine in biological samples.

Detailed Methodology: GC-MS Analysis of Benzoylecgonine in Urine

This protocol provides a representative method for the quantification of benzoylecgonine in urine using GC-MS.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Sample Pre-treatment: To 1-2 mL of urine, add an internal standard (e.g., benzoylecgonine-d8).[5] Adjust the pH to approximately 6.0 with a phosphate buffer.[5]

-

SPE Column Conditioning: Condition a C8/SCX mixed-mode SPE column with methanol, deionized water, and a phosphate buffer (pH 6.0).[5][6]

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE column.[5]

-

Washing: Wash the column sequentially with deionized water, 100 mM HCl, and methanol to remove interferences.[5]

-

Elution: Elute benzoylecgonine from the column with a mixture of dichloromethane, isopropanol, and ammonium hydroxide (e.g., 78:20:2 v/v/v).[5]

-

Evaporation and Derivatization: Evaporate the eluate to dryness under a stream of nitrogen. For GC-MS analysis, derivatize the residue with a silylating agent such as BSTFA with 1% TMCS to increase volatility and thermal stability.[5]

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A gas chromatograph equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, an initial temperature of 100°C, ramped to 300°C.

-

Injection Mode: Splitless injection.

-

Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

-

Detection Mode: Selected Ion Monitoring (SIM) is used for quantification, monitoring characteristic ions of benzoylecgonine and its internal standard.[6]

Detailed Methodology: LC-MS/MS Analysis of Cocaine and Benzoylecgonine in Plasma

This protocol outlines a typical method for the simultaneous quantification of cocaine and benzoylecgonine in plasma by LC-MS/MS.

1. Sample Preparation (Protein Precipitation)

-

Sample Pre-treatment: To a plasma sample (e.g., 0.5 mL), add an internal standard (e.g., cocaine-d3 and this compound).[7]

-

Protein Precipitation: Add a precipitating agent like acetone, vortex, and centrifuge to pellet the proteins.[7]

-

Evaporation and Reconstitution: Transfer the supernatant, evaporate to dryness under nitrogen, and reconstitute the residue in the mobile phase.[5][7]

2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

-

Chromatographic Column: A C18 reversed-phase column is commonly used.[8]

-

Mobile Phase: A gradient elution using a mixture of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol with the same modifier.[5][7]

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for cocaine, benzoylecgonine, and their respective internal standards are monitored.[5]

Conclusion

The metabolism of cocaine to benzoylecgonine via human carboxylesterase-1 is a fundamental pathway in the disposition of the drug. The quantitative data and detailed analytical protocols presented in this guide offer valuable resources for researchers, scientists, and drug development professionals. A thorough understanding of these processes is essential for advancing research in addiction, developing therapeutic interventions, and ensuring accurate toxicological analysis.

References

- 1. Biochemical and molecular analysis of carboxylesterase-mediated hydrolysis of cocaine and heroin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid detection of cocaine, benzoylecgonine and methylecgonine in fingerprints using surface mass spectrometry - Analyst (RSC Publishing) DOI:10.1039/C5AN00112A [pubs.rsc.org]

- 3. Metabolic Enzymes of Cocaine Metabolite Benzoylecgonine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. weber.hu [weber.hu]

- 6. Determination of cocaine and its major metabolite benzoylecgonine in several matrices obtained from deceased individuals with presumed drug consumption prior to death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. forensicresources.org [forensicresources.org]

- 8. DETERMINATION OF COCAINE AND BENZOYLECGONINE IN HUMAN PLASMA BY LC-MS/MS | Semantic Scholar [semanticscholar.org]

Pharmacokinetics of benzoylecgonine in urine and blood

An In-Depth Guide to the Pharmacokinetics of Benzoylecgonine in Urine and Blood

Introduction

Cocaine is a potent central nervous system stimulant that is widely abused. Following administration, it is extensively and rapidly metabolized in the body.[1][2] The primary and most well-known metabolite is benzoylecgonine (BZE), which is pharmacologically inactive.[3] BZE is the main analyte targeted in urine drug screens to detect cocaine use due to its longer half-life and higher concentration in urine compared to the parent drug.[3][4] Understanding the pharmacokinetic profile of benzoylecgonine in different biological matrices is crucial for researchers, scientists, and drug development professionals in the fields of toxicology, pharmacology, and forensic science. This guide provides a detailed overview of the metabolism of cocaine to benzoylecgonine, its pharmacokinetic parameters in blood and urine, and the common experimental protocols for its detection and quantification.

Metabolism of Cocaine to Benzoylecgonine

Cocaine undergoes rapid metabolism through several pathways. Approximately 25-40% of a cocaine dose is metabolized to benzoylecgonine.[1] This conversion occurs primarily in the liver through hydrolysis catalyzed by carboxylesterases, specifically human liver carboxylesterase-1 (hCE-1).[3][5] Spontaneous hydrolysis at physiological pH also contributes to the formation of BZE.[2]

Cocaine is also metabolized to ecgonine methyl ester (EME) by plasma butyrylcholinesterase (BChE) and to a lesser extent, undergoes N-demethylation to norcocaine.[2][6] Both BZE and EME can be further hydrolyzed to ecgonine.[2] When cocaine is consumed with ethanol, a unique metabolite, cocaethylene, is formed through transesterification in the liver.[2][7]

References

The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Analytical Toxicology

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of analytical toxicology, achieving the highest degree of accuracy and precision in quantitative analysis is paramount. This technical guide provides an in-depth exploration of the critical role of deuterated internal standards in modern analytical toxicology, with a primary focus on their application in liquid chromatography-tandem mass spectrometry (LC-MS/MS). It will detail the core principles of isotope dilution mass spectrometry, the advantages of using deuterated standards over their analog counterparts, and practical considerations for method development and validation. This guide is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative performance data, and visual workflows to aid researchers, scientists, and drug development professionals in the implementation of robust and reliable analytical methods.

Introduction: The Imperative for Precision in Toxicological Analysis

Analytical toxicology underpins critical decisions in forensic science, clinical diagnostics, and pharmaceutical development. The accurate quantification of xenobiotics and their metabolites in complex biological matrices is fundamental to these disciplines. However, the inherent variability of analytical processes, such as sample extraction, chromatographic separation, and mass spectrometric ionization, can introduce significant error.[1] The use of an internal standard (IS) is a widely accepted strategy to mitigate this variability.[1] An ideal IS should mimic the physicochemical properties of the analyte of interest as closely as possible to compensate for variations at each stage of the analytical workflow.[2]

Stable isotope-labeled (SIL) internal standards, particularly deuterated standards, have emerged as the "gold standard" in quantitative bioanalysis.[3] By replacing one or more hydrogen atoms with its stable, heavier isotope, deuterium, a molecule is created that is chemically identical to the analyte but mass-shifted.[4] This unique characteristic allows it to be distinguished by the mass spectrometer while co-eluting chromatographically with the analyte, providing superior correction for matrix effects and other sources of analytical variability.[3][5]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope dilution mass spectrometry is a powerful analytical technique for the precise and accurate quantification of substances.[6] The fundamental principle involves the addition of a known amount of an isotopically enriched standard (the "spike," in this case, the deuterated standard) to a sample containing an unknown amount of the native analyte.[6][7] After allowing the standard and analyte to equilibrate within the sample matrix, the mixture is processed and analyzed by mass spectrometry.

The quantification is not based on the absolute signal intensity of the analyte, which can be prone to fluctuations, but rather on the ratio of the signal intensities of the native analyte and the isotopically labeled standard.[7] Because both the analyte and the deuterated standard exhibit nearly identical behavior during sample preparation and analysis, any loss of analyte during these steps is mirrored by a proportional loss of the standard, keeping the ratio of their signals constant.[2][8] This principle is the cornerstone of the high accuracy and precision achievable with IDMS.

Below is a logical diagram illustrating the core principle of quantification using isotope dilution.

Advantages of Deuterated Standards in Analytical Toxicology

The use of deuterated internal standards offers several significant advantages over unlabeled analog standards:

-

Compensation for Matrix Effects: Biological matrices such as blood, urine, and oral fluid are complex mixtures that can suppress or enhance the ionization of an analyte in the mass spectrometer's source, a phenomenon known as the matrix effect.[5] Since deuterated standards have nearly identical chemical properties and chromatographic retention times to their non-labeled counterparts, they are affected by the matrix in the same way.[3] This co-elution ensures that any ionization suppression or enhancement experienced by the analyte is mirrored by the internal standard, allowing for accurate correction.[5]

-

Correction for Sample Preparation Variability: Losses during sample preparation steps like liquid-liquid extraction or solid-phase extraction (SPE) are a common source of error.[9] A deuterated standard, when added at the beginning of the workflow, experiences the same extraction inefficiencies as the analyte.[8] By using the analyte-to-internal standard ratio, these variations in recovery are effectively normalized.[10]

-

Improved Accuracy and Precision: The ability to correct for both matrix effects and sample preparation variability leads to a significant improvement in the accuracy and precision of quantitative results.[1] This is particularly crucial in forensic toxicology and clinical diagnostics, where small variations in measured concentrations can have significant legal or medical implications.

-

Enhanced Method Robustness: Methods employing deuterated internal standards are generally more robust and less susceptible to variations in experimental conditions.[3] This leads to greater inter-laboratory and intra-laboratory reproducibility.

Data Presentation: Quantitative Performance

The theoretical advantages of using deuterated standards are borne out by empirical data. The following tables summarize the performance of LC-MS/MS methods utilizing deuterated internal standards for the analysis of common drugs of abuse in toxicological matrices.

Table 1: Performance Characteristics for the Analysis of Benzodiazepines in Urine

| Analyte | LLOQ (ng/mL) | Intraday Precision (%CV) | Interday Precision (%CV) | Accuracy (%) |

| Alprazolam | 10 | ≤ 11 | ≤ 13 | 93 - 112 |

| Clonazepam | 10 | ≤ 11 | ≤ 13 | 93 - 112 |

| Diazepam | 10 | ≤ 11 | ≤ 13 | 93 - 112 |

| Lorazepam | 10 | ≤ 11 | ≤ 13 | 93 - 112 |

| Nordiazepam | 10 | ≤ 11 | ≤ 13 | 93 - 112 |

| Oxazepam | 10 | ≤ 11 | ≤ 13 | 93 - 112 |

| Temazepam | 10 | ≤ 11 | ≤ 13 | 93 - 112 |

| 7-Aminoclonazepam | 10 | ≤ 11 | ≤ 13 | 93 - 112 |

| α-Hydroxyalprazolam | 10 | ≤ 11 | ≤ 13 | 93 - 112 |

Data compiled from representative LC-MS/MS methods utilizing deuterated internal standards for each analyte.[5][11]

Table 2: Performance Characteristics for the Analysis of Opioids in Urine

| Analyte | LLOQ (ng/mL) | Intraday Precision (%CV) | Interday Precision (%CV) | Accuracy (%) |

| Morphine | 10 - 50 | < 10 | < 10 | 90 - 110 |

| Codeine | 10 - 50 | < 10 | < 10 | 90 - 110 |

| Hydrocodone | 10 - 50 | < 10 | < 10 | 90 - 110 |

| Hydromorphone | 10 - 50 | < 10 | < 10 | 90 - 110 |

| Oxycodone | 10 - 50 | < 10 | < 10 | 90 - 110 |

| Oxymorphone | 10 - 50 | < 10 | < 10 | 90 - 110 |

| 6-Acetylmorphine | 10 | < 10 | < 10 | 90 - 110 |

| Fentanyl | 1.0 | < 15 | < 15 | 85 - 115 |

Data compiled from representative LC-MS/MS methods utilizing deuterated internal standards for each analyte.[12][13][14]

Experimental Protocols

The successful implementation of deuterated standards requires well-defined and validated experimental protocols. The following sections provide detailed methodologies for the analysis of benzodiazepines and opioids in urine, from sample preparation to LC-MS/MS analysis.

General Sample Preparation Workflow using Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for the cleanup and concentration of analytes from complex biological matrices.[9] The following diagram illustrates a typical SPE workflow.

Detailed Protocol for Benzodiazepine Analysis in Urine

This protocol is adapted from established methods for the quantification of benzodiazepines and their metabolites.[4][15]

-

Sample Pre-treatment:

-

Pipette 500 µL of urine into a 2 mL microcentrifuge tube.

-

Add 50 µL of a deuterated internal standard working solution containing the SIL analogs of the target benzodiazepines.

-

Add 50 µL of β-glucuronidase solution to hydrolyze conjugated metabolites.

-

Vortex mix and incubate at 60°C for 30 minutes.

-

Centrifuge at 10,000 x g for 5 minutes.

-

-

Solid-Phase Extraction (SPE):

-

Use a mixed-mode cation exchange (MCX) SPE cartridge.[4]

-

Conditioning: Pass 1 mL of methanol through the cartridge.

-

Equilibration: Pass 1 mL of deionized water through the cartridge.

-

Sample Loading: Load the supernatant from the pre-treated sample onto the cartridge.

-

Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

-

Elution: Elute the analytes and internal standards with 1 mL of 5% ammonium hydroxide in methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

-

LC-MS/MS Parameters:

-

LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over 5-7 minutes, hold for 1-2 minutes, and then re-equilibrate.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) using at least two specific precursor-product ion transitions for each analyte and its corresponding deuterated internal standard.[4]

-

Detailed Protocol for Opioid Analysis in Urine

This protocol is a representative "dilute-and-shoot" method, which is simpler than SPE but may be more susceptible to matrix effects if not carefully optimized.[16][17]

-

Sample Preparation:

-

Pipette 100 µL of urine into a 1.5 mL autosampler vial.

-

Add 10 µL of a mixed deuterated internal standard working solution.[12]

-

Add 900 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

-

Cap the vial and vortex mix thoroughly.

-

-

LC-MS/MS Parameters:

-

LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

-

Gradient: A suitable gradient to separate the various opioids and their metabolites.

-

Flow Rate: 0.4 - 0.6 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometry: Triple quadrupole mass spectrometer in ESI+ mode.

-

Detection: MRM mode with optimized transitions for each opioid and its deuterated standard.[16]

-

Method Validation According to Regulatory Guidelines

Any bioanalytical method used for regulatory submissions must be rigorously validated to ensure its reliability.[18] Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide detailed guidance on the parameters that must be assessed.[3][10][18] The use of a suitable internal standard is a key component of this validation.[18]

The following diagram outlines the key validation parameters as recommended by the FDA.

Conclusion

Deuterated internal standards are an indispensable tool in modern analytical toxicology. Their ability to closely mimic the behavior of the target analyte throughout the analytical process provides unparalleled correction for matrix effects and procedural variability. The use of isotope dilution mass spectrometry with deuterated standards enables the development of highly accurate, precise, and robust quantitative methods that meet the stringent requirements of forensic, clinical, and pharmaceutical applications. By adhering to rigorous experimental protocols and comprehensive validation guidelines, researchers and scientists can ensure the highest quality data for critical decision-making.

References

- 1. melp.nl [melp.nl]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. fda.gov [fda.gov]

- 4. waters.com [waters.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Isotope dilution - Wikipedia [en.wikipedia.org]

- 8. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 9. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]

- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Simultaneous Liquid Chromatography–Mass Spectrometry Quantification of Urinary Opiates, Cocaine, and Metabolites in Opiate-Dependent Pregnant Women in Methadone-Maintenance Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. forensicresources.org [forensicresources.org]

- 15. waters.com [waters.com]

- 16. Quantitative LC-MS/MS Analysis of Opiates and Opioids in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantitative LC-MS/MS Analysis of Opiates and Opioids in Human Urine | Springer Nature Experiments [experiments.springernature.com]

- 18. fda.gov [fda.gov]

Methodological & Application

Application Note: Benzoylecgonine-d8 as an Internal Standard in the LC-MS/MS Analysis of Benzoylecgonine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzoylecgonine (BE) is the primary metabolite of cocaine and serves as a key biomarker for confirming cocaine use.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used analytical technique for the sensitive and selective quantification of BE in various biological matrices, such as urine, blood, and hair.[2][3] The use of a stable isotope-labeled internal standard is crucial for accurate quantification in LC-MS/MS analysis to compensate for matrix effects and variations in sample preparation and instrument response. Benzoylecgonine-d8, a deuterated analog of benzoylecgonine, is an ideal internal standard for this purpose due to its similar chemical and physical properties to the analyte of interest. This document provides a detailed protocol and application data for the use of this compound as an internal standard in the LC-MS/MS analysis of benzoylecgonine.

Principle of Internal Standardization

The use of a stable isotope-labeled internal standard (IS) is a cornerstone of robust quantitative LC-MS/MS assays. The IS, in this case, this compound, is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process. Since the IS has nearly identical chemical and physical properties to the analyte (Benzoylecgonine), it experiences similar extraction recovery, ionization efficiency, and chromatographic behavior. By measuring the ratio of the analyte response to the IS response, variations introduced during the analytical workflow can be normalized, leading to more accurate and precise quantification.

Caption: Workflow illustrating the principle of internal standardization in LC-MS/MS analysis.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) of Urine Samples

This protocol is adapted from established methods for the extraction of benzoylecgonine from urine.[1][2]

Materials:

-

Urine samples

-

This compound internal standard solution

-

Phosphate buffer (pH 6.0)

-

Methanol

-

Dichloromethane

-

Isopropanol

-

Ammonium hydroxide

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

Procedure:

-

To 1 mL of urine, add the this compound internal standard.

-

Add 1 mL of phosphate buffer and vortex to mix.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge sequentially with water, 0.1 M HCl, and methanol.

-

Dry the cartridge under vacuum.

-

Elute the analytes with a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (e.g., 78:20:2 v/v/v).[2]

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Caption: Step-by-step workflow for solid-phase extraction of benzoylecgonine from urine.

LC-MS/MS Analysis

The following are typical starting parameters for the LC-MS/MS analysis of benzoylecgonine. These may require optimization for specific instrumentation.

Liquid Chromatography (LC) Parameters:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Optimized for separation of benzoylecgonine and potential interferences |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 20 µL |

Mass Spectrometry (MS/MS) Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 350°C |

| Desolvation Gas Flow | 500 L/h |

| MRM Transitions | See Table below |

MRM Transitions for Benzoylecgonine and this compound:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Benzoylecgonine | 290.1 | 168.1 (Quantifier) | Optimized for instrument |

| 290.1 | 105.1 (Qualifier) | Optimized for instrument | |

| This compound | 298.2 | 171.1 | Optimized for instrument |

Quantitative Data and Method Performance

The following tables summarize typical performance characteristics for the LC-MS/MS analysis of benzoylecgonine using a deuterated internal standard. The data is compiled from various validated methods and represents expected performance.[4]

Table 1: Calibration Curve and Linearity

| Analyte | Matrix | Calibration Range (ng/mL) | R² |

| Benzoylecgonine | Urine | 25 - 200 | > 0.99 |

| Benzoylecgonine | Urine | 10 - 4000 | > 0.998[1] |

| Benzoylecgonine | Hair | 0.015 - 5.0 | > 0.99 |

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) |

| Benzoylecgonine | Urine | < 10 | < 25[4] |

| Benzoylecgonine | Urine | 3.6 | 12 |

| Benzoylecgonine | Hair | 0.015 | 0.05 |

Table 3: Accuracy and Precision

| Analyte | Matrix | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Benzoylecgonine | Urine | 50 | 97 - 103 | < 15 |

| Benzoylecgonine | Urine | 150 | 95 - 105 | < 15 |

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of benzoylecgonine in biological matrices by LC-MS/MS. The detailed protocol for sample preparation and the provided instrument parameters serve as a strong starting point for method development and validation. The expected performance characteristics, including linearity, sensitivity, accuracy, and precision, demonstrate the suitability of this approach for various applications, including clinical and forensic toxicology.

References

- 1. agilent.com [agilent.com]

- 2. lcms.cz [lcms.cz]

- 3. scispace.com [scispace.com]

- 4. Development and validation of two LC-MS/MS methods for the detection and quantification of amphetamines, designer amphetamines, benzoylecgonine, benzodiazepines, opiates, and opioids in urine using turbulent flow chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Benzoylecgonine in Urine by Gas Chromatography-Mass Spectrometry (GC-MS) with Benzoylecgonine-d8 Internal Standard

Abstract

This application note details a robust and validated method for the quantitative analysis of benzoylecgonine (BZE), the primary metabolite of cocaine, in human urine samples. The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with Benzoylecgonine-d8 as a deuterated internal standard for accurate and precise quantification. The protocol involves solid-phase extraction (SPE) for sample cleanup and concentration, followed by derivatization to enhance the volatility and chromatographic properties of benzoylecgonine. This method is suitable for forensic toxicology, clinical chemistry, and drug monitoring applications.

Introduction

Cocaine is a widely abused illicit drug, and the detection of its major metabolite, benzoylecgonine, in urine is a primary indicator of cocaine use.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard technique for the confirmation of presumptive positive results from initial screening tests like immunoassays.[1] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision. This application note provides a detailed protocol for the extraction, derivatization, and GC-MS analysis of benzoylecgonine in urine.

Experimental

Materials and Reagents

-

Benzoylecgonine and this compound standards (e.g., from Cerilliant)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode)[1]

-

Methanol, HPLC grade

-

Deionized water

-

Hydrochloric acid (0.1 M)

-

Elution solvent: Methylene chloride/Isopropanol/Ammonium Hydroxide (e.g., 78:20:2 v/v/v)[1][2]

-

Derivatizing agents:

-

Ethyl acetate, HPLC grade

-

Nitrogen gas, high purity

-

Silanized glassware is recommended to prevent adsorption of the analyte.[1]

Instrumentation

A gas chromatograph equipped with a mass selective detector was used for analysis. The following are typical instrument parameters:

| Parameter | Setting |

| Gas Chromatograph | |

| GC Column | Elite-5 (5% Phenyl/95% Methyl Silicone), 12 m x 0.200 mm x 0.33 µm or similar[1] |

| Carrier Gas | Helium at a constant flow of 2 mL/min[1] |

| Injector | Splitless mode at 250 °C[1] |

| Injection Volume | 1-3 µL[1] |

| Oven Program | Initial temperature 100 °C for 0.5 min, ramp at 20 °C/min to 310 °C, hold for 4 min[1] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | Benzoylecgonine (as TMS derivative): 82, 240, 361[3]This compound (as TMS derivative): (Adjust based on deuteration pattern) |

| Benzoylecgonine (as PFP derivative): (Ions will differ from TMS derivative)[4] |

Protocols

1. Sample Preparation and Solid-Phase Extraction (SPE)

A detailed workflow for the sample preparation and extraction is provided below. This process is critical for removing matrix interferences and concentrating the analyte.

References

Application Notes and Protocols for Solid-Phase Extraction (SPE) of Benzoylecgonine from Urine Samples

Introduction

Benzoylecgonine (BZE) is the primary metabolite of cocaine and serves as a key biomarker for confirming cocaine use. Its detection in urine is a standard procedure in forensic toxicology and clinical drug monitoring. Solid-phase extraction (SPE) is a widely used technique for the selective extraction and concentration of BZE from complex biological matrices like urine prior to analysis by chromatographic methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed protocols for mixed-mode and reversed-phase SPE for the extraction of BZE from urine samples, along with a summary of their performance characteristics.

Data Presentation: Quantitative Performance of SPE Protocols for Benzoylecgonine

The following table summarizes the quantitative data from various SPE methods for the extraction of benzoylecgonine from urine.

| SPE Sorbent Type | Analytical Method | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range (ng/mL) | Reference |

| Mixed-Mode Cation Exchange | UPLC-MS/MS | > 83 | Not Specified | Not Specified | 1 - 1000 | |

| Polymer-based Cation Exchange | GC-MS | ~ 80 | 12.5 ng/mL | 12.5 ng/mL | 12.5 - 20,000 | [1] |

| Reversed-Phase (C18) | LC-MS | Not Specified | 10 ng/mL | Not Specified | 10 - 2500 | [2] |

| Mixed-Mode (C8 & SCX) | LC-MS/MS | Not Specified | 2.8 - 4.4 ng/mL | Not Specified | 5 - 1000 | [3] |

| Novel Sorbent Media | HPLC-TOF-MS | 73.8 ± 4.2 | Not Specified | Not Specified | Not Specified | [4][5] |

Experimental Protocols

Protocol 1: Mixed-Mode Cation Exchange SPE

This protocol is adapted from methodologies utilizing a copolymeric sorbent that combines cation exchange and reversed-phase functionalities.[6]

1. Sample Pre-treatment: a. To 5 mL of urine sample in an extraction tube, add 2 mL of 100 mM phosphate buffer (pH 6.0). b. Vortex the sample. c. Verify that the pH is 6.0 ± 0.5. Adjust with 100mM monobasic or dibasic sodium phosphate if necessary.[6] d. Add an appropriate volume of an internal standard solution.

2. SPE Cartridge Conditioning: a. Insert a mixed-mode SPE cartridge (e.g., 200 mg) into a vacuum manifold. b. Condition the cartridge by passing 3 mL of methanol through it. c. Follow with 3 mL of deionized water. d. Finally, equilibrate with 1 mL of 100 mM phosphate buffer (pH 6.0).[6]

3. Sample Loading: a. Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of ≤ 2 mL/minute.[6]